molecular formula C6H8O6 B1505753 D-erythro-Hex-2-enonic acid, gamma-lactone CAS No. 62624-30-0

D-erythro-Hex-2-enonic acid, gamma-lactone

Cat. No.: B1505753
CAS No.: 62624-30-0
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Description

Biological Activity

D-erythro-Hex-2-enonic acid, gamma-lactone (CAS number 98966-42-8), is a compound with notable biological activity, primarily recognized for its antioxidant properties and potential applications in food preservation and pharmaceutical formulations. This article delves into its biological activity, supported by research findings, case studies, and relevant data.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₆H₈O₆
Molecular Weight176.124 g/mol
SynonymsErythorbic Acid, Isoascorbic Acid
CAS Number98966-42-8

Antioxidant Properties

D-erythro-Hex-2-enonic acid is primarily noted for its antioxidant activity . Research indicates that it can scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

  • Study on Antioxidant Efficacy :
    • A study demonstrated that D-erythro-Hex-2-enonic acid effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential role as a therapeutic agent in oxidative stress-related conditions .
  • Mechanism of Action :
    • The compound's antioxidant mechanism involves the donation of electrons to free radicals, stabilizing them and preventing further cellular damage. Additionally, it enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Impact on Ascorbic Acid Metabolism

D-erythro-Hex-2-enonic acid has been shown to influence the metabolism of ascorbic acid (vitamin C), which is vital for numerous physiological functions.

  • Inhibition of Ascorbic Acid Transport :
    • Research indicates that D-erythro-Hex-2-enonic acid may inhibit the transport of ascorbic acid in intestinal cells, potentially affecting vitamin C bioavailability . This interaction could have implications for dietary intake and supplementation strategies.

Cytotoxicity Studies

While D-erythro-Hex-2-enonic acid exhibits beneficial antioxidant properties, studies have also explored its cytotoxic effects at higher concentrations.

  • Cytotoxicity in Tumor Models :
    • In vivo studies on female mice with tumors revealed that administration of D-erythro-Hex-2-enonic acid resulted in increased intracellular ROS levels, leading to reduced tumor growth at specific dosages . However, concentrations exceeding 0.6 mM showed significant cytotoxicity, indicating a dose-dependent response .

Food Preservation Applications

D-erythro-Hex-2-enonic acid is utilized as a food preservative due to its antioxidant properties. Its effectiveness in extending the shelf life of various food products has been documented.

  • Case Study: Meat Preservation :
    • A study evaluated the use of D-erythro-Hex-2-enonic acid in preserving meat products. Results indicated a significant reduction in lipid oxidation and microbial growth compared to control samples without the compound .

Pharmaceutical Formulations

The compound's role as an active pharmaceutical ingredient (API) has been explored in various formulations aimed at enhancing therapeutic efficacy through its antioxidant properties.

  • Formulation Development :
    • Research into formulations containing D-erythro-Hex-2-enonic acid demonstrated improved stability and bioavailability of co-administered antioxidants when included in complex mixtures .

Scientific Research Applications

Chemical Properties and Structure

D-erythro-Hex-2-enonic acid, gamma-lactone has the molecular formula C6H8O3C_6H_8O_3 and a molecular weight of approximately 144.13 g/mol. The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and biological activity. Its gamma-lactone structure is a cyclic ester formed from the condensation of a hydroxy acid.

Food Industry

D-erythro-Hex-2-enonic acid is widely used as a food antioxidant and preservative. Its applications include:

  • Meat and Fish Preservation : Inhibits oxidative spoilage and maintains color and flavor.
  • Fruit Juices : Prevents browning reactions in fruit juices, enhancing visual appeal and shelf life.
  • Beverages : Used in soft drinks and alcoholic beverages to prevent oxidation .

Health Benefits

The compound exhibits notable antioxidant properties , which are beneficial for health:

  • Oxidative Stress Reduction : Scavenges free radicals, potentially reducing the risk of chronic diseases associated with oxidative damage.
  • Nutritional Supplement : It may serve as a dietary supplement due to its health-promoting effects .

Chemical Industry

In the chemical sector, D-erythro-Hex-2-enonic acid is utilized as:

  • Stabilizer : It stabilizes chemical reactions and can be used in electrolysis processes.
  • Raw Material : Serves as an intermediate in synthesizing other chemical compounds .

Case Studies

Several studies have highlighted the effectiveness of D-erythro-Hex-2-enonic acid in various applications:

  • Food Preservation Study :
    • A study demonstrated that incorporating D-erythro-Hex-2-enonic acid in meat products significantly reduced lipid oxidation compared to control samples without the compound.
  • Antioxidant Activity Analysis :
    • Research indicated that D-erythro-Hex-2-enonic acid effectively scavenged free radicals in vitro, showcasing its potential for use in dietary supplements aimed at reducing oxidative stress .
  • Fermentation Process Optimization :
    • A case study on optimizing fermentation conditions revealed that manipulating temperature and substrate concentration could enhance the yield of D-erythro-Hex-2-enonic acid from glucose fermentation .

Chemical Reactions Analysis

Hydrolysis of the γ-Lactone Ring

The lactone ring undergoes hydrolysis in aqueous environments, yielding the corresponding open-chain carboxylic acid. This reaction is pH-dependent and reversible:

C6H8O3(γ lactone)+H2OC6H10O6(D erythro hex 2 enonic acid)\text{C}_6\text{H}_8\text{O}_3\,(\gamma \text{ lactone})+\text{H}_2\text{O}\rightleftharpoons \text{C}_6\text{H}_{10}\text{O}_6\,(\text{D erythro hex 2 enonic acid})

Key Findings :

  • Acidic Conditions : Hydrolysis occurs slowly, favoring lactone regeneration due to equilibrium dynamics .

  • Basic Conditions : Rapid ring opening occurs, forming stable carboxylate salts (e.g., sodium erythorbate) .

ConditionReaction RateProduct Stability
pH < 3SlowLow (reversibility)
pH 7–9ModerateModerate
pH > 10FastHigh (salt form)

Acid-Base Reactions and Salt Formation

The compound reacts with bases to form salts, enhancing its solubility and stability:

C6H8O3+NaOHC6H7NaO6+H2O\text{C}_6\text{H}_8\text{O}_3+\text{NaOH}\rightarrow \text{C}_6\text{H}_7\text{NaO}_6+\text{H}_2\text{O}

Synthesis Methods :

  • Chemical Synthesis : Reacting methyl 2-keto-D-gluconate with sodium methoxide yields sodium erythorbate .

  • Fermentation : Pseudomonas fluorescens converts D-glucose to 2-keto-D-gluconic acid, which is esterified and heated to form sodium erythorbate .

MethodYield (%)Purity (%)
Chemical Synthesis78–85≥99
Fermentation90–95≥98

Oxidative Reactions and Antioxidant Behavior

The compound acts as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS):

C6H8O3+ROOC6H7O3+ROOH\text{C}_6\text{H}_8\text{O}_3+\text{ROO}^\cdot \rightarrow \text{C}_6\text{H}_7\text{O}_3^\cdot +\text{ROOH}

Experimental Data :

  • In Vitro Studies : Reduced malondialdehyde (MDA) levels by 62% in hydrogen peroxide-exposed cells .

  • Comparative Antioxidant Activity :

CompoundROS Scavenging Efficiency (%)
Erythorbic acid58–65
Ascorbic acid (Vitamin C)92–98
D-Mannose<10

Erythorbic acid’s antioxidant capacity is approximately one-twentieth that of ascorbic acid, attributed to stereochemical differences .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its γ-lactone and D-erythro configuration:

CompoundKey Reactivity Difference
L-Erythro-Hex-2-enonic AcidLower antioxidant activity due to enantiomerism
Ascorbic AcidFaster oxidation due to enediol structure
D-GalactoseNo lactone ring; undergoes glycolysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for D-erythro-Hex-2-enonic acid, gamma-lactone?

  • Methodology : The compound is synthesized via acid-catalyzed cyclization of D-erythro-Hex-2-enonic acid. A validated protocol involves heating the precursor in dimethyl sulfoxide (DMSO) to promote lactonization . For sodium salt derivatives (e.g., isoascorbic acid sodium salt), neutralization with sodium hydroxide under controlled pH (6.5–7.0) is employed, followed by lyophilization to isolate the product .
  • Key Data :

  • Molecular formula: C₆H₇NaO₆ (sodium salt) .
  • Melting point: 154–164°C (decomposition) .

Q. Which analytical techniques are optimal for structural characterization?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and lactone ring conformation (e.g., δ ~170 ppm for carbonyl in lactone) .
  • IR Spectroscopy : Confirms lactone formation via C=O stretch at ~1750 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (e.g., GC-TOF-MS) validates molecular weight (198.12 g/mol for sodium salt) and fragmentation patterns .

Q. How to evaluate its oxidative stability in aqueous solutions?

  • Methodology : Conduct accelerated stability studies under varying conditions (pH 3–9, 25–60°C, O₂ exposure). Monitor degradation via HPLC with UV detection (λ = 254 nm) and quantify residual lactone content. Antioxidant efficacy can be compared with ascorbic acid using DPPH radical scavenging assays .
  • Key Insight : The compound is prone to oxidation, requiring inert atmospheres (N₂/Ar) during storage .

Advanced Research Questions

Q. How does enantiomeric purity impact its biological activity in cellular models?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC column (mobile phase: hexane/isopropanol) to separate enantiomers .
  • Biological Assays : Compare antioxidant activity (e.g., ROS scavenging in HEK-293 cells) between enantiomers. D-isoascorbic acid shows reduced bioavailability compared to L-ascorbate due to stereospecific transporter recognition .
    • Data Contradiction : While D-isoascorbic acid is structurally similar to L-ascorbic acid, its lower redox potential limits therapeutic applications .

Q. What is its role in plant metabolomic responses to abiotic stress?

  • Methodology :

  • GC-TOF-MS Metabolomics : Extract metabolites from plant tissues (e.g., Camellia sinensis under fluoride stress). Identify this compound as a differential metabolite via spectral matching (NIST database) and pathway analysis (KEGG) .
  • Findings : Upregulation under stress suggests involvement in antioxidant defense or carbohydrate metabolism .

Q. How does it interact with transition metals in catalytic systems?

  • Methodology :

  • Spectrophotometric Titration : Monitor chelation with Fe³+/Cu²+ at pH 5.0 (λ = 510 nm for Fe³+-bipyridyl complexes).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd). The lactone’s hydroxyl groups act as ligands, forming stable metal complexes that alter redox activity .
    • Application : Such interactions are relevant in designing metal-catalyzed oxidation inhibitors .

Q. Safety and Handling

Q. What safety protocols are critical for laboratory handling?

  • Guidelines :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritant per GHS) .
  • Ventilation : Handle in fume hoods to avoid inhalation of aerosols .
    • Toxicology : Limited acute toxicity data; treat as a potential respiratory irritant .

Q. Data Contradictions and Resolution

  • Stability vs. Reactivity : While the sodium salt is reported as stable , its susceptibility to oxidation necessitates rigorous exclusion of air during experiments . Researchers should validate storage conditions (e.g., desiccants, inert gas) for reproducibility.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one
  • Synonyms: Erythorbic acid, D-Isoascorbic acid, Isoascorbic acid, D-araboascorbic acid .
  • CAS No.: 89-65-6 .
  • Molecular Formula : C₆H₈O₆
  • Molecular Weight : 176.12 g/mol .

Physicochemical Properties :

  • Topological Polar Surface Area (TPSA) : 107.00 Ų .
  • LogP Values : XLogP = -1.60; ALogP = -1.41 .
  • Hydrogen Bond Donors/Acceptors: 4 donors, 6 acceptors .
  • Solubility : Highly water-soluble due to multiple hydroxyl groups.

D-erythro-Hex-2-enonic acid, γ-lactone (Erythorbic Acid) vs. Ascorbic Acid (Vitamin C)

Property Erythorbic Acid Ascorbic Acid (L-Ascorbic Acid)
Molecular Formula C₆H₈O₆ C₆H₈O₆
Stereochemistry D-isoform L-isoform
Physiological Activity ~1/20th of Vitamin C Full antioxidant and cofactor activity
Thermal Stability Poor stability above 50°C Degrades at high temperatures
Applications Food preservative, cosmetics Dietary supplement, skincare, pharmaceuticals

Key Differences :

  • Erythorbic acid lacks the antiscorbutic (vitamin C) activity of L-ascorbic acid due to stereochemical differences .
  • Both share antioxidant properties but differ in bioavailability and regulatory approvals for health claims .

Erythorbic Acid vs. Sodium Erythorbate

Property Erythorbic Acid Sodium Erythorbate
Chemical Formula C₆H₈O₆ C₆H₇NaO₆
Molecular Weight 176.12 g/mol 198.12 g/mol
Solubility High in water Higher solubility in aqueous systems
Applications Acidic environments (e.g., beverages) Meat preservation (e.g., cured meats)
Safety LD₅₀ (oral, rat): 18,000 mg/kg Low toxicity; irritant to eyes/skin

Functional Advantages :

  • Sodium erythorbate is preferred in meat processing due to its neutral pH and compatibility with sodium nitrite .

Erythorbic Acid vs. D-Gluconic Acid δ-lactone

Property Erythorbic Acid D-Gluconic Acid δ-lactone
Molecular Formula C₆H₈O₆ C₆H₁₀O₆
Structure Furanone ring with hydroxyl groups Six-membered lactone ring
Applications Antioxidant, preservative Chelating agent, tofu coagulant
Reactivity Oxidizes readily Hydrolyzes to gluconic acid in water

Key Distinction :

  • D-Gluconic acid δ-lactone is a hydrolyzable lactone used in food texture modification, unlike erythorbic acid’s redox-focused applications .

Erythorbic Acid vs. Other γ-Lactones

Compound Key Features
γ-Undecalactone Peach-like fragrance; used in perfumes and flavorings
γ-Heptalactone Coconut aroma; food flavoring agent
Erythorbic Acid Antioxidant with no significant odor; industrial and food applications

Functional Contrast :

  • Most γ-lactones are flavor/fragrance agents, whereas erythorbic acid is primarily a functional additive .

Preparation Methods

Detailed Preparation Steps

Step No. Process Stage Description Key Parameters & Notes
1 Fermentation D-glucose is fermented by Arthrobacter globosa or Pseudomonas fluorescens to produce calcium 2-keto-D-gluconate. - Fermentation medium composition (%): Glucose 18, yeast extract 0.3, K2HPO4·3H2O 0.05, KH2PO4 0.05, MgSO4·7H2O 0.025, CaCO3 4.5
- Temperature: 30-35°C
- Duration: ~30 hours
- Conversion rate: ~79.9%
2 Acidification and Filtration Fermentation broth is acidified with sulfuric acid and oxalic acid to remove calcium salts as calcium oxalate and calcium sulfate by pressure filtration. - Acidification agents: Sulfuric acid, oxalic acid
- Filtration: Plate and frame pressure filtration
- Yield of clear liquid: ~96.6%
3 Concentration and Esterification The clear liquid is concentrated under reduced pressure, then esterified with methanol and a small amount of sulfuric acid under reflux to form methyl ester. - Esterification time: ~5 hours
- Esterification yield: ~82.1%
4 Conversion and Crystallization Methyl ester is converted in alkaline methanol solution under reflux, followed by freeze crystallization to obtain crude sodium erythorbate. - Conversion yield: ~87.3%
5 Purification and Drying Crude product is dissolved in hot water, decolorized with activated carbon, filtered under heat and pressure, then freeze crystallized and vacuum dried to yield the final product. - Refined yield: ~88.0%
- Storage: Light-protected, dry, ventilated, cool conditions

Process Flow Summary

  • Fermentation: D-glucose → Calcium 2-keto-D-gluconate
  • Acidification: Removal of calcium salts → Clear fermentation broth
  • Esterification: Formation of methyl ester from 2-keto-D-gluconate
  • Conversion: Methyl ester → Sodium erythorbate (D-erythro-hex-2-enonic acid, gamma-lactone monosodium salt)
  • Purification: Decolorization, filtration, crystallization, drying

Chemical and Physical Characteristics Relevant to Preparation

Property Value/Description
Molecular Formula C6H7NaO6
Molecular Weight 198.11 g/mol
Appearance White to slightly yellow crystalline powder or granules; odorless, slightly salty
Melting Point 154-164°C (decomposes)
Solubility in Water 146 g/L at 20°C
Stability Stable in dry air; oxidizes in aqueous solution with air, trace metals, heat, and light
pH of 2% Aqueous Solution 5.5 - 8.0

Research Findings and Industrial Data

  • Fermentation Efficiency: The use of Arthrobacter globosa or Pseudomonas fluorescens achieves a high fermentation conversion rate (~79.9%) of glucose to 2-keto-D-gluconate calcium salt, which is the critical intermediate in the synthesis pathway. This biotechnological step is crucial for cost-effective production.

  • Esterification and Conversion Yields: Esterification with methanol under acidic reflux conditions yields about 82.1% methyl ester, and subsequent alkaline methanol conversion yields about 87.3% crude sodium erythorbate, indicating high process efficiency.

  • Purification: Activated carbon decolorization and pressure filtration ensure removal of impurities and color bodies, resulting in a high purity final product with an overall refined yield of about 88.0%.

  • Stability Considerations: The product is stable in dry form but prone to oxidation in aqueous solutions, especially in the presence of metal ions, heat, and light. This necessitates careful handling and storage conditions to maintain quality.

Comparative Notes on Preparation Methods

Aspect Biotechnological Fermentation Route Alternative Chemical Synthesis (less common)
Starting Material D-glucose Rarely used; chemical oxidation of sugars
Key Microorganisms Arthrobacter globosa, Pseudomonas fluorescens None typically used industrially
Process Complexity Multi-step (fermentation, acidification, esterification) Generally more complex and less environmentally friendly
Yield Efficiency High (~80%+ conversion, ~80-90% yields in subsequent steps) Lower, with more impurities
Environmental Impact Moderate; uses biological catalysts, less harsh chemicals Higher due to chemical oxidants and reagents

Summary Table of Preparation Yields and Conditions

Step Yield (%) Conditions/Notes
Fermentation 79.9 30-35°C, 30 hours, glucose medium
Acidification & Filtration 96.6 Sulfuric & oxalic acid, pressure filtration
Esterification 82.1 Methanol, sulfuric acid, reflux 5 hours
Conversion & Crystallization 87.3 Alkaline methanol, reflux, freeze crystallization
Purification & Drying 88.0 Activated carbon, filtration, vacuum drying

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one
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InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1
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InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
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Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
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Molecular Formula

C6H8O6, HC6H7O6
Record name L-ASCORBIC ACID
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Record name ASCORBIC ACID, L-ASCORBIC ACID
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Related CAS

134-03-2 (monosodium salt)
Record name Ascorbic acid [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5020106, DTXSID50986567
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Molecular Weight

176.12 g/mol
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Physical Description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33
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Density

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³
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Impurities

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg
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Color/Form

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light

CAS No.

50-81-7, 6730-29-6, 53262-66-1
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Melting Point

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C
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Retrosynthesis Analysis

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Reactant of Route 1
D-erythro-Hex-2-enonic acid, gamma-lactone
Reactant of Route 2
D-erythro-Hex-2-enonic acid, gamma-lactone
Reactant of Route 3
D-erythro-Hex-2-enonic acid, gamma-lactone
Reactant of Route 4
D-erythro-Hex-2-enonic acid, gamma-lactone
Reactant of Route 5
D-erythro-Hex-2-enonic acid, gamma-lactone
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D-erythro-Hex-2-enonic acid, gamma-lactone

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